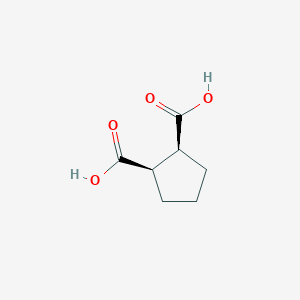

cis-Cyclopentane-1,2-dicarboxylic acid

Descripción general

Descripción

cis-Cyclopentane-1,2-dicarboxylic acid is a chemical compound that belongs to the family of cyclopentane dicarboxylic acids. It is characterized by having two carboxylic acid groups attached to adjacent carbon atoms on a cyclopentane ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals.

Synthesis Analysis

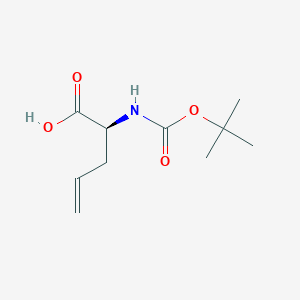

The synthesis of cis-Cyclopentane-1,2-dicarboxylic acid and its derivatives has been explored in several studies. For instance, a method for vicinal dicarboxylation of an alkene to produce cis-1-methylcyclopentane-1,2-dicarboxylic acid has been reported, which involves the intermediate 7,7-dichloro-1-methylbicyclo[3.2.0]heptan-6-one . Additionally, organocatalytic routes have been developed to synthesize related compounds, such as the highly enantioselective synthesis of a cis-cyclopentyl-γ-amino acid .

Molecular Structure Analysis

The molecular structure of cis-Cyclopentane-1,2-dicarboxylic acid and related compounds has been studied using techniques like X-ray diffraction. For example, the crystal structures of inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests have been determined, revealing different host-guest stoichiometries and hydrogen bonding schemes . The structure and conformation of related cyclopropane carboxylic acids have also been elucidated .

Chemical Reactions Analysis

cis-Cyclopentane-1,2-dicarboxylic acid can undergo various chemical reactions due to the presence of reactive carboxylic acid groups. For instance, cyclopentane-1,3-diones, which are structurally similar to cyclopentane dicarboxylic acids, have been used as carboxylic acid isosteres in the design of thromboxane A2 receptor antagonists . Moreover, the ionization properties of cis-2-substituted 1-cyclopropanecarboxylic acids have been studied, providing insights into the electronic effects of substituents on acidity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-Cyclopentane-1,2-dicarboxylic acid derivatives have been investigated in various studies. For example, the pKa values of ten cis-2-substituted 1-cyclopropanecarboxylic acids were determined, showing that the cis isomers have somewhat larger pKa values than their trans counterparts . Additionally, high-performance liquid chromatographic methods have been developed for the separation of isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acid, which is important for the analysis of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Isomerization Studies

- cis-Cyclopentane-1,2-dicarboxylic acid has been synthesized through bromine oxidation, converting a 1,3-dimethoxytrimethylene bridge into two cis-carboxyl groups. This synthesis is crucial for producing cis-isoaposantenic and cis-apocamphoric acids (Camps & Jaime, 1981).

- The isomerization of 2-hydroxycycloalkanecarboxylic acids, including cis-Cyclopentane-1,2-dicarboxylic acid, has been explored in strongly basic solutions. This process yields useful amounts of the trans acids and helps understand the molecular behavior in solutions (Gyarmati et al., 2006).

Catalysis in Chemical Reactions

- cis-Cyclopentane-1,2-dicarboxylic acid derivatives have been used as ligands in palladium-tetraphosphine catalyst systems, enhancing the efficiency of cross-coupling reactions in organic synthesis (Feuerstein et al., 2001).

- The same palladium-tetraphosphine system utilizing cis-Cyclopentane-1,2-dicarboxylic acid derivatives has shown high efficacy in Suzuki cross-coupling reactions, proving its versatility in different chemical transformations (Feuerstein et al., 2001).

Pharmaceutical and Biochemical Applications

- cis-Cyclopentane-1,2-dicarboxylic acid is used in the pharmaceutical industry as an intermediate. Its behavior in solutions, particularly in electrolytic dissociation, is vital for understanding the distribution of biopharmaceutically active forms (Kvaratskhelia et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of cis-Cyclopentane-1,2-dicarboxylic acid is prolidase , an enzyme involved in the final step of protein catabolism . This enzyme plays a crucial role in the recycling of proline from imidodipeptides for resynthesis of collagen and other proline-containing proteins .

Mode of Action

cis-Cyclopentane-1,2-dicarboxylic acid acts as a possible inhibitor of prolidase . It binds to the active site of the enzyme, potentially preventing the enzyme from catalyzing the breakdown of imidodipeptides and affecting the recycling of proline .

Biochemical Pathways

The inhibition of prolidase by cis-Cyclopentane-1,2-dicarboxylic acid affects the protein catabolism pathway . This disruption can lead to a decrease in the recycling of proline, which may impact the synthesis of collagen and other proline-containing proteins .

Pharmacokinetics

It’s known that the compound is acrystalline solid with a melting point of 132-136°C . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The inhibition of prolidase by cis-Cyclopentane-1,2-dicarboxylic acid can lead to a decrease in the recycling of proline . This could potentially affect the synthesis of collagen and other proline-containing proteins, impacting various biological processes that rely on these proteins .

Action Environment

The action of cis-Cyclopentane-1,2-dicarboxylic acid can be influenced by various environmental factors. For instance, its stability might be affected by temperature, given its known melting point . Furthermore, its efficacy could be influenced by factors such as pH and the presence of other compounds in the environment .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Direcciones Futuras

The scalable synthesis of β-truxinic acid (CBDA-4) from trans-cinnamic acid has been accomplished, which builds a foundation for investigating the properties and applications of the useful diacid . This discovery reveals a facile and scalable way to degrade the diacid CBDA-4 thermally at the end of its life as a polymer building block .

Propiedades

IUPAC Name |

(1S,2R)-cyclopentane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJCSAKCMTWGAH-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Cyclopentane-1,2-dicarboxylic acid | |

CAS RN |

1461-96-7 | |

| Record name | cis-Cyclopentane-1,2-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (�±)-cis-Cyclopentane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)

![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)

![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)

![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)

![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)